H-DL-Phe-DL-Cys-DL-Tyr-DL-Trp-DL-Arg-DL-xiThr-DL-Pen-DL-xiThr-OH

Catalog No.
S11185463
CAS No.
M.F
C51H70N12O12S2
M. Wt
1107.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-DL-Phe-DL-Cys-DL-Tyr-DL-Trp-DL-Arg-DL-xiThr-DL-P...

Product Name

H-DL-Phe-DL-Cys-DL-Tyr-DL-Trp-DL-Arg-DL-xiThr-DL-Pen-DL-xiThr-OH

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methyl-3-sulfanylbutanoyl]amino]-3-hydroxybutanoic acid

Molecular Formula

C51H70N12O12S2

Molecular Weight

1107.3 g/mol

InChI

InChI=1S/C51H70N12O12S2/c1-26(64)39(47(72)63-41(51(3,4)77)48(73)62-40(27(2)65)49(74)75)61-43(68)35(15-10-20-55-50(53)54)57-45(70)37(23-30-24-56-34-14-9-8-13-32(30)34)59-44(69)36(22-29-16-18-31(66)19-17-29)58-46(71)38(25-76)60-42(67)33(52)21-28-11-6-5-7-12-28/h5-9,11-14,16-19,24,26-27,33,35-41,56,64-66,76-77H,10,15,20-23,25,52H2,1-4H3,(H,57,70)(H,58,71)(H,59,69)(H,60,67)(H,61,68)(H,62,73)(H,63,72)(H,74,75)(H4,53,54,55)

InChI Key

CENQCEJVMTZQSP-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)NC(C(=O)NC(C(C)O)C(=O)O)C(C)(C)S)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)N)O

XLogP3

-2.2

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

17

Exact Mass

1106.46775806 g/mol

Monoisotopic Mass

1106.46775806 g/mol

Heavy Atom Count

77

Dates

Modify: 2024-08-08

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